molecular formula C13H11NO2 B146090 1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one CAS No. 60272-21-1

1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one

Cat. No.: B146090
CAS No.: 60272-21-1
M. Wt: 213.23 g/mol
InChI Key: JJZHAWSVXMBVOV-UHFFFAOYSA-N
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Description

1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one is a heterocyclic compound with the molecular formula C13H11NO2. This compound is part of the indole family, which is known for its significant biological and pharmacological properties. The structure of this compound consists of a fused benzene and pyrrole ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one can be synthesized through various methods, including the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The process is optimized to minimize by-products and maximize yield, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .

Scientific Research Applications

1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: This compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    1,3,4,5-Tetrahydrobenz[cd]indoles: These compounds share a similar indole core but differ in their substitution patterns and functional groups.

    Benzofuro[3,2-b]indoles: These compounds have a fused benzofuran ring, making them structurally similar but with different chemical properties.

Uniqueness: 1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one is unique due to its specific acetyl and indole functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1-acetyl-3,4-dihydrobenzo[cd]indol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZHAWSVXMBVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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